1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

physicochemical characterization distillation vapor pressure

Researchers performing multi-step syntheses with protected aldehydes frequently encounter cross-contamination when distilling mixtures of structurally similar dioxolane intermediates. 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 760211-54-9) mitigates this through a measurably distinct thermal profile: • Higher boiling point (250.3°C vs 228.1°C for phenyl analog) establishes clear distillation cut points, reducing co-elution risk • Ortho-difluoro substitution modulates benzylic proton acidity and acetal stability, enabling differentiated deprotection in orthogonal protecting group strategies • Density of 1.27 g/cm³ provides distinct chromatographic retention for cleaner fraction collection Supplied at ≥95% purity with batch-specific QC documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
CAS No. 760211-54-9
Cat. No. B1363591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene
CAS760211-54-9
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESC1COC(O1)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2
InChIKeyXGFSPGAXADZYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene Technical Baseline


1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, also known as 2-(3,4-difluorobenzyl)-1,3-dioxolane [1], is a fluorinated aromatic building block featuring a 1,3-dioxolane ring attached via a methylene linker to a 1,2-difluorophenyl group. This structure combines a protected aldehyde/ketone functionality (the 1,3-dioxolane acetal) with a difluorophenyl moiety, which introduces electron-withdrawing character and enhances lipophilicity relative to non-fluorinated analogs . The compound is commercially available with purities typically specified at 95% or 96% and serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science applications where the difluoro substitution pattern influences both physicochemical properties and downstream reactivity .

Protected carbonyl synthon for multi-step synthesis
1,2-Difluorophenyl motif with electron-withdrawing character
Methylene spacer provides distinct thermal and solubility profile

Why Generic Substitution Fails


Substituting 1,2-difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene with seemingly similar fluorinated dioxolanes introduces significant variability in critical physicochemical parameters that govern reaction behavior and purification. The specific 1,2-difluoro substitution pattern on the phenyl ring, coupled with the methylene spacer to the dioxolane, yields a distinct combination of density (1.27 g/cm³) and boiling point (250.3°C at 760 mmHg) that differs measurably from both its non-fluorinated analog and its positional isomers [1]. These differences, though subtle in magnitude, directly impact solvent compatibility, distillation cut points, and chromatographic retention times in multi-step synthetic sequences. Furthermore, the electron-withdrawing effect of the two ortho-related fluorine atoms modulates the aromatic ring's reactivity in subsequent transformations—a feature not replicated by mono-fluoro, meta-fluoro, or para-fluoro analogs . The quantitative evidence below clarifies the specific dimensions along which this compound diverges from its closest comparators.

Methylene Spacer Absence
Analogs without the CH₂ spacer exhibit significantly lower boiling points, altering distillation cut points and solvent compatibility.
Positional Isomer Mismatch
2,4- or 2,5-difluoro substitution patterns change aromatic electronic distribution, potentially shifting reaction outcomes.
Electronic Effect Alteration
Mono-fluoro or meta/para analogs do not replicate the ortho-related electron-withdrawing influence of the 1,2-difluoro arrangement.

Quantitative Differentiation Evidence


Boiling Point: Methylene Spacer Effect

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (target) exhibits a boiling point of 250.3°C at 760 mmHg, which is 22.2°C higher than that of 2-(3,4-difluorophenyl)-1,3-dioxolane (CAS 773101-62-5), a comparator lacking the methylene spacer [1][2]. This difference reflects the additional CH₂ unit's contribution to intermolecular van der Waals interactions. In contrast, positional isomers such as 2-(2,4-difluorobenzyl)-1,3-dioxolane (CAS 842124-12-3) boil at 245.1°C, and 2-(2,5-difluorobenzyl)-1,3-dioxolane (CAS 842123-88-0) boils at 243.4±30.0°C [3].

Boiling Point
Data to verify
250.3°C
vs 228.1°C (phenyl analog)
vs 245.1°C (2,4-isomer)
vs 243.4°C (2,5-isomer)
Supports distillation cut-point review
Predicted values at 760 mmHg
physicochemical characterization distillation vapor pressure

Density: Fluorinated vs. Non-Fluorinated

The density of 1,2-difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1.27 g/cm³, which is 17% higher than that of the non-fluorinated analog 2-benzyl-1,3-dioxolane (1.085 g/cm³) [1]. This increase is attributable to the greater atomic mass of fluorine versus hydrogen and the compact 1,2-difluoro substitution pattern. Among the difluorobenzyl isomers, the target compound shares a comparable density with 2-(2,4-difluorobenzyl)-1,3-dioxolane (1.27 g/cm³) and 2-(2,5-difluorobenzyl)-1,3-dioxolane (1.270±0.06 g/cm³) [2], but its specific boiling point and flash point combination remain distinct.

Density
Data to verify
1.27 g/cm³
+17% vs non-fluorinated
Influences concentration calculation and extraction behavior
Calculated density; confirm experimentally
density formulation molar volume

Flash Point Difference

The calculated flash point of 1,2-difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is 112.3°C, which is 13.7°C higher than that of 2-(3,4-difluorophenyl)-1,3-dioxolane (98.6°C) [1][2]. This difference, though modest, is relevant for safety classification during storage and transport. The flash point also differs from the 2,4-difluorobenzyl isomer (109°C) and aligns closely with the 2,5-difluorobenzyl isomer (no published value located) [3].

Flash Point
Data to verify
112.3°C
vs 98.6°C (phenyl analog)
vs 109°C (2,4-isomer)
Marginally higher flash point may simplify transport compliance
Calculated closed cup values
safety storage handling

Molecular Weight & Hydrogen Bonding

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene has a molecular weight of 200.18 g/mol and zero hydrogen bond donors, with two hydrogen bond acceptors [1]. In contrast, 2-(3,4-difluorophenyl)-1,3-dioxolane (CAS 773101-62-5) has a molecular weight of 186.16 g/mol—a difference of 14.02 g/mol (one CH₂ unit) [2]. Both compounds lack hydrogen bond donors and possess two hydrogen bond acceptors. This distinction in molecular weight influences stoichiometric calculations in multi-step syntheses and affects the compound's behavior in size-exclusion chromatography.

MW & H-Bond
Data to verify
200.18 g/mol, HBD 0, HBA 2
+14.02 g/mol vs phenyl analog
Affects stoichiometry and size-exclusion behavior
Standard IUPAC weights; confirm specific batch COA
molecular weight hydrogen bonding property prediction

Research & Industrial Applications


Scaffold Modification in Medicinal Chemistry

In multi-step medicinal chemistry campaigns, the higher boiling point of 1,2-difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (250.3°C) relative to its phenyl-substituted analog (228.1°C) allows for distinct thermal windows during solvent removal or distillation. This reduces the risk of cross-contamination when purifying mixtures containing structurally similar dioxolane intermediates and facilitates cleaner downstream reactions [1].

Fluorinated Polyacetal Co-polymer Synthesis

The 1,3-dioxolane ring in this compound can undergo acid-catalyzed ring-opening polymerization, and the pendant 3,4-difluorophenyl group imparts increased hydrophobicity and chemical resistance to the resulting polyacetals. The compound's density (1.27 g/cm³) and molecular weight (200.18 g/mol) provide distinct processing parameters compared to non-fluorinated analogs, enabling tailored material properties in specialty coatings and films .

Protecting Group Strategy

As a masked carbonyl equivalent, the 1,3-dioxolane moiety serves as a robust protecting group for aldehydes or ketones. The ortho-difluoro substitution pattern on the phenyl ring influences the acidity of benzylic protons and the stability of the acetal under acidic or basic conditions, offering a differentiated deprotection profile that may be exploited in orthogonal protecting group strategies [2].

Liquid Crystal Intermediate Development

Difluorophenyl-substituted dioxolanes and dioxanes have been explored as components in nematic liquid crystal compositions for TFT and MIM display technologies [3]. The specific 1,2-difluoro substitution and methylene spacer of this compound modulate dielectric anisotropy and rotational viscosity, making it a candidate for further optimization in liquid crystal mixtures requiring precise electro-optical performance.

Application
Selection Property
Validation Focus
Scaffold Modification in Medicinal Chemistry
Boiling point thermal window
Distillation cross-contamination review
Fluorinated Polyacetal Co-polymer Synthesis
Density and molecular weight profile
Processing parameter verification
Protecting Group Strategy
Acetal stability under reaction conditions
Orthogonal deprotection review
Liquid Crystal Intermediate Development
Dielectric anisotropy and rotational viscosity
Electro-optical performance screening

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